
physical and chemical properties of (3-
fluoropyrid-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (3-fluoropyrid-2-yl)methanol

Cat. No.: B151536 Get Quote

Technical Guide: (3-fluoropyrid-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

analytical properties of (3-fluoropyrid-2-yl)methanol. The information is intended to support

research, development, and application activities involving this compound.

Core Physical and Chemical Properties
(3-fluoropyrid-2-yl)methanol is a fluorinated pyridine derivative with potential applications in

medicinal chemistry and materials science. The introduction of a fluorine atom can significantly

influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an

interesting building block for drug design.

Physicochemical Data
A summary of the key physical and chemical properties of (3-fluoropyrid-2-yl)methanol is
presented in Table 1. This data has been compiled from various chemical suppliers and

databases.
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Property Value Source

Molecular Formula C₆H₆FNO --INVALID-LINK--

Molecular Weight 127.12 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 31181-79-0 --INVALID-LINK--

Appearance Yellow liquid (predicted) --INVALID-LINK--

Boiling Point 194.3 ± 25.0 °C (Predicted) --INVALID-LINK--

Density 1.262 ± 0.06 g/cm³ (Predicted) --INVALID-LINK--

Flash Point 71.3 ± 23.2 °C --INVALID-LINK--

Refractive Index 1.524 --INVALID-LINK--

Storage Temperature Store in freezer, under -20°C --INVALID-LINK--

Solubility Information not available

pKa 13.36±0.10 (Predicted) --INVALID-LINK--

Synthesis and Purification
A novel synthetic route for (3-fluoropyrid-2-yl)methanol has been described, starting from the

readily available and low-cost quinolinic acid.[1] This method involves several steps including

anhydrization, esterification, amidation, fluorination, and reduction.

Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b151536?utm_src=pdf-body
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (3-fluoropyrid-2-yl)methanol
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Caption: Synthetic pathway for (3-fluoropyrid-2-yl)methanol.
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Experimental Protocol: Synthesis
The following is a detailed experimental protocol based on the synthetic route described in

patent CN111004171A.[1]

Step 1: Synthesis of Quinolinic Anhydride

To a solution of quinolinic acid in 1,2-dichloroethane (3-5 volumes), add thionyl chloride

(1.02-1.1 molar equivalents).

Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC)

using a developing solvent of ethyl acetate:formic acid (20:1).

Upon completion, the solvent is removed under reduced pressure to yield quinolinic

anhydride.

Step 2: Synthesis of 2,3-Pyridinedicarboxylic acid-2-isopropyl ester

Dissolve the quinolinic anhydride in isopropanol (4-8 volumes).

Heat the reaction mixture under reflux and monitor by TLC (petroleum ether:ethyl acetate =

1:1).

After completion, cool the mixture to approximately 15°C to crystallize the product.

Collect the white solid by filtration.

Step 3: Ammoniation, Amino Fluorination, and Ester Group Reduction Detailed protocols for

these steps are not fully elucidated in the public domain but would follow standard organic

chemistry transformations. The general steps involve:

Conversion of the ester to an amide.

A fluorination reaction, likely involving a diazotization followed by a Balz-Schiemann type

reaction.

Reduction of the remaining ester group to the alcohol. For instance, in a 100 ml four-mouth

bottle, add 9.15 ml of methanol, 1.83 g of the fluoro-ester intermediate, and 2.22 g of
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anhydrous calcium chloride powder under mechanical stirring. Control the temperature at 0 ±

5 °C and add 3.79 g of sodium borohydride in batches. Stir the mixture for 1 hour at 0 ± 5 °C,

then heat to 65 ± 5 °C and reflux for 2 hours.[1]

Purification Protocol
After the reduction step, cool the reaction mixture to 15 ± 5 °C and add 18 ml of water.

Evaporate the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3 x 20 ml).

Dry the combined organic phases with anhydrous magnesium sulfate, filter, and evaporate

the solvent to obtain the crude product as a yellow liquid.[1]

Further purification can be achieved by column chromatography on silica gel.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

Predicted ¹H NMR (300 MHz, CDCl₃): δ 8.40 (m, 1H), 7.42-7.36 (m, 1H), 7.29-7.23 (m, 1H),

4.84 (s, 2H), 3.97 (br s, 1H).

¹³C NMR Spectroscopy

Predicted ¹³C NMR: Specific predicted data is not readily available. However, the spectrum is

expected to show 6 distinct signals corresponding to the 6 carbon atoms in the molecule.

The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.

Experimental Protocol: NMR Spectroscopy

Prepare a sample by dissolving approximately 5-10 mg of (3-fluoropyrid-2-yl)methanol in
about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.
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For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of

1-2 seconds, and 16-64 scans.

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, with a longer relaxation delay

(2-5 seconds) and a significantly larger number of scans for adequate signal-to-noise ratio.

Proton decoupling is typically applied.

Infrared (IR) Spectroscopy
The IR spectrum of (3-fluoropyrid-2-yl)methanol is expected to show characteristic

absorption bands for the O-H, C-H, C=C, C=N, and C-F bonds.

Experimental Protocol: IR Spectroscopy

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between

two KBr or NaCl plates.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the

sample directly on the ATR crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or with the pure solvent if a

solution is used) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of (3-fluoropyrid-2-
yl)methanol.

Experimental Protocol: Mass Spectrometry

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer, for example, via direct infusion using a

syringe pump for Electrospray Ionization (ESI).
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

The expected m/z for the protonated molecule is approximately 128.05.

Chemical Reactivity and Potential Biological
Interactions
The chemical reactivity of (3-fluoropyrid-2-yl)methanol is dictated by its functional groups: the

pyridine ring, the fluorine atom, and the primary alcohol.

Reactivity Profile

Chemical Reactivity of (3-fluoropyrid-2-yl)methanol

(3-fluoropyrid-2-yl)methanol
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Alcohol to Aldehyde/Carboxylic Acid
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Potential Biological Target
(e.g., Enzyme, Receptor)

Binding Interactions
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Caption: Potential chemical reactions of (3-fluoropyrid-2-yl)methanol.

Potential Biological Activity
While no specific biological activity or signaling pathway has been definitively associated with

(3-fluoropyrid-2-yl)methanol in the reviewed literature, fluorinated pyridine scaffolds are of

significant interest in drug discovery. The fluorine atom can enhance binding affinity to

biological targets and improve metabolic stability. The hydroxymethyl group provides a point for

hydrogen bonding and potential further derivatization.

A generalized model of interaction with a biological target is presented below.
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Conceptual Biological Interaction
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Caption: Potential interactions with a biological target.

This guide serves as a foundational resource for researchers working with (3-fluoropyrid-2-
yl)methanol. Further experimental validation of the predicted properties and exploration of its

biological activities are encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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